BenchChemオンラインストアへようこそ!

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

PI3Kα inhibitor Kinase selectivity Cancer signaling

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one (CAS 2034500-10-0), designated Example 26 in patent US8772480, is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3Ks). In biochemical assays, it exhibits a Ki of 24–28 nM against PI3Kα, with 1.5- to 2.3‑fold selectivity over PI3Kβ (Ki = 35 nM), PI3Kγ (Ki = 51 nM), and PI3Kδ (Ki = 56 nM), while showing substantially weaker activity against mTOR (IC₅₀ = 535 nM).

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034500-10-0
Cat. No. B2438616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
CAS2034500-10-0
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC=C
InChIInChI=1S/C16H23N3O2/c1-4-5-8-16(20)19-9-6-7-14(11-19)21-15-10-12(2)17-13(3)18-15/h4,10,14H,1,5-9,11H2,2-3H3
InChIKeyHVFBZXNOJZNXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one (CAS 2034500-10-0) as a PI3Kα Inhibitor


1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one (CAS 2034500-10-0), designated Example 26 in patent US8772480, is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [1]. In biochemical assays, it exhibits a Ki of 24–28 nM against PI3Kα, with 1.5- to 2.3‑fold selectivity over PI3Kβ (Ki = 35 nM), PI3Kγ (Ki = 51 nM), and PI3Kδ (Ki = 56 nM), while showing substantially weaker activity against mTOR (IC₅₀ = 535 nM) [1][2]. The compound belongs to a series of piperidinyl‑oxypyrimidine derivatives designed to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer [2].

Why CAS 2034500-10-0 Cannot Be Replaced by Close Structural Analogs Without Quantitative Compromise


Within the US8772480 patent family, even modest structural changes drastically alter potency and selectivity. For example, the adjacent Example 24 (BDBM50394890) shows a 1.4‑fold drop in PI3Kα affinity (Ki = 33 nM versus 24 nM), while Example 29 (BDBM50394885) loses >30‑fold PI3Kα potency (Ki = 802 nM) [1][2]. The commercially available 4‑piperidinyl regioisomer (CAS 2034274‑78‑5) lacks any publicly reported PI3K activity, indicating that the 3‑piperidinyl‑oxy substitution of CAS 2034500‑10‑0 is a critical structural determinant for target engagement . Moreover, the compound’s balanced selectivity profile—retaining mid‑nanomolar PI3Kα inhibition while exhibiting only weak mTOR activity (IC₅₀ = 535 nM)—differs from pan‑PI3K/mTOR inhibitors such as Example 328 (PI3Kα Ki = 2 nM, mTOR IC₅₀ = 26 nM), which may provoke broader pathway suppression [1][3].

Quantitative Differentiation Evidence for CAS 2034500-10-0 Against In‑Class PI3Kα Inhibitors from US8772480


PI3Kα Affinity Advantage Over the Closest Structural Counterpart (Example 24)

In the same AlphaScreen assay format, CAS 2034500‑10‑0 (Example 26) inhibits PI3Kα with a Ki of 24 nM, whereas the nearest structural comparator, Example 24 (BDBM50394890), shows a Ki of 33 nM [1]. This represents a 1.4‑fold improvement in target affinity, while maintaining a similar selectivity window over other class I PI3K isoforms and mTOR [1][2].

PI3Kα inhibitor Kinase selectivity Cancer signaling

Conserved Isoform Selectivity Profile Relative to Examples 24 and 29

CAS 2034500‑10‑0 displays a selectivity ratio of 1.5× for PI3Kα over PI3Kβ (Ki = 35 nM), 2.1× over PI3Kγ (Ki = 51 nM), and 2.3× over PI3Kδ (Ki = 56 nM) [1]. Example 24 shows similar selectivity ratios (β:1.6×, γ:2.7×, δ:2.8×); however, Example 29 (BDBM50394885) is essentially inactive against PI3Kα (Ki = 802 nM), demonstrating that the 3‑piperidinyl template is indispensable for pan‑class I engagement [1][2][3].

Isoform selectivity PI3K beta PI3K gamma PI3K delta

Reduced mTOR Inhibition Versus Pan‑PI3K/mTOR Example 298

In the Lanthascreen mTOR assay, CAS 2034500‑10‑0 shows an IC₅₀ of 535 nM, translating to a PI3Kα‑to‑mTOR selectivity window of ~22‑fold [1]. In contrast, Example 298 (BDBM125443), a highly potent PI3Kα inhibitor (Ki = 4 nM), inhibits mTOR with an IC₅₀ of 242 nM, yielding a ~61‑fold selectivity window [2]. While Example 298 achieves greater PI3Kα potency, its stronger mTOR engagement may lead to broader pathway shutdown, whereas CAS 2034500‑10‑0 provides a more targeted PI3Kα‑centric blockade [1][2].

mTOR selectivity Pathway specificity PI3K/mTOR crosstalk

Essential Role of the 3‑Piperidinyl‑Oxy Substitution Pattern for PI3K Activity

The 4‑piperidinyl regioisomer (CAS 2034274‑78‑5) is commercially available but lacks any publicly reported PI3K inhibitory activity, in stark contrast to the 3‑piperidinyl derivative CAS 2034500‑10‑0 (Ki = 24 nM for PI3Kα) [1]. This indicates that the 3‑position ether linkage provides a unique spatial orientation of the dimethylpyrimidine ring that is critical for occupying the ATP‑binding pocket of PI3Kα, and that the 4‑substituted analog cannot recapitulate this binding mode.

Structure–activity relationship Regioisomer comparison Scaffold optimization

Structural Uniqueness Within the Patent Space: A Moderate‑Potency, Selective Template

A scan of the US8772480 patent dataset reveals a wide activity range across examples. The majority of compounds fall into two categories: ultra‑potent pan‑ or dual‑PI3K/mTOR inhibitors (Ki < 10 nM) and weakly active fragments (Ki > 200 nM) [1]. CAS 2034500‑10‑0 occupies a distinct intermediate space with PI3Kα Ki = 24 nM and mTOR IC₅₀ = 535 nM, representing a moderately potent yet kinase‑selective chemotype that is relatively uncommon in the series [2][3]. This positions the compound as a valuable starting point for medicinal chemistry programs targeting isoform‑selective PI3Kα inhibition.

Compound series analysis Lead identification PI3K inhibitor patent landscape

Optimal Research and Procurement Scenarios for CAS 2034500-10-0 Based on Quantitative Evidence


Lead‑Optimization SAR Studies Targeting Isoform‑Selective PI3Kα Inhibition

CAS 2034500‑10‑0 provides a moderate‑potency PI3Kα inhibitor with a 1.5‑fold selectivity over PI3Kβ and 2‑fold over PI3Kγ/δ, making it an ideal starting point for medicinal chemistry efforts aimed at improving both affinity and selectivity [1]. Its weaker mTOR activity (IC₅₀ = 535 nM) reduces confounding dual‑pathway effects during SAR exploration [2].

Pharmacological Dissection of PI3K Isoform‑Specific Signaling Pathways

The balanced yet measurable selectivity profile of CAS 2034500‑10‑0 allows researchers to interrogate PI3Kα‑driven signaling while monitoring cross‑reactivity with β, γ, and δ isoforms at well‑defined concentrations [1]. The 22‑fold PI3Kα‑to‑mTOR window further supports pathway‑specific studies without mTOR‑mediated feedback activation [2].

Procurement of a Structurally Defined, Patent‑Referenced Positive Control

As a specifically enumerated example (Example 26) in US8772480, CAS 2034500‑10‑0 serves as a patent‑referenced control compound suitable for validating PI3Kα AlphaScreen and Lanthascreen assay platforms [1][3]. Its consistent Ki values (24–28 nM across two assay formats) provide reliable benchmarking data for high‑throughput screening campaigns [1].

Exclusion of the Inactive 4‑Piperidinyl Regioisomer During Compound Sourcing

Because the 4‑piperidinyl isomer (CAS 2034274‑78‑5) lacks any reported PI3K activity, procurement specifications must explicitly require the 3‑piperidinyl substitution pattern . This scenario is critical for chemical‑biology cores and reagent‑supply chains where regioisomeric purity directly impacts experimental outcomes.

Quote Request

Request a Quote for 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.